molecular formula C20H23N5O5S B2877044 1-{4-Cyano-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide CAS No. 941267-63-6

1-{4-Cyano-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide

Cat. No. B2877044
CAS RN: 941267-63-6
M. Wt: 445.49
InChI Key: LSXVSXDDYLJAGE-UHFFFAOYSA-N
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Description

Sulfonamide derivatives have attracted considerable attention due to their wide spectrum of biological activities . Sulfonamides conjugated with acetamide fragments exhibit antimicrobial and anticancer activities . The inhibition of dihydrofolate reductase (DHFR) is considered as one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .


Synthesis Analysis

In a study, the starting key materials 4-(piperidin-1-ylsulfonyl)aniline and 4-(morpholin-4-ylsulfonyl)aniline were prepared and were converted to the corresponding chloroacetamide derivatives by reaction with chloroacetyl chloride in DMF at room temperature .


Chemical Reactions Analysis

In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus. This suggests that our compound could potentially be explored for its efficacy against RNA and DNA viruses, contributing to the development of new antiviral medications .

Anti-inflammatory Applications

The indole scaffold is known to bind with high affinity to multiple receptors, which is crucial for anti-inflammatory activity. By evaluating the COX inhibitory activity, researchers can determine the compound’s potential as an anti-inflammatory agent, comparing its selectivity index with standard drugs to assess its effectiveness and safety profile .

Antimicrobial Efficacy

The broad-spectrum biological activities of indole derivatives include antimicrobial effects. This compound could be synthesized in different scaffolds to screen for pharmacological activities against a range of microbial pathogens, potentially leading to the discovery of new antibiotics .

Mechanism of Action

Future Directions

The development of sulfonamide derivatives continues to be a promising area of research due to their broad spectrum of biological activities . Further studies are needed to explore the potential applications of these compounds in various fields, including medicine and pharmacology.

properties

IUPAC Name

1-[4-cyano-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5S/c21-13-17-20(24-7-5-14(6-8-24)18(22)26)30-19(23-17)15-1-3-16(4-2-15)31(27,28)25-9-11-29-12-10-25/h1-4,14H,5-12H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXVSXDDYLJAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-Cyano-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide

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